molecular formula C19H12Cl2N4 B12040717 1-[(3,5-Dichlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(3,5-Dichlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12040717
M. Wt: 367.2 g/mol
InChI Key: KOJSZEIGZRIYMH-UHFFFAOYSA-N
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Description

1-(3,5-DICHLOROANILINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DICHLOROANILINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE typically involves the following steps:

    Formation of the Pyrido[1,2-a]benzimidazole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an appropriate aldehyde or ketone.

    Introduction of the 3,5-Dichloroanilino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the benzimidazole core with 3,5-dichloroaniline.

    Introduction of the Carbonitrile Group: This can be achieved through a reaction with a suitable nitrile source, such as cyanogen bromide or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-DICHLOROANILINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, sulfonates, and other leaving groups, along with suitable nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-DICHLOROANILINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: The compound could inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: The compound could modulate the activity of specific receptors by binding to them and altering their signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-DICHLOROANILINO)-2-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE: Similar structure but with a different substitution pattern.

    1-(3,5-DICHLOROANILINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-5-CARBONITRILE: Similar structure but with a different position of the carbonitrile group.

    1-(3,5-DICHLOROANILINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

Uniqueness

1-(3,5-DICHLOROANILINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE is unique due to its specific substitution pattern and the presence of both the 3,5-dichloroanilino group and the carbonitrile group. This combination of functional groups can confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H12Cl2N4

Molecular Weight

367.2 g/mol

IUPAC Name

1-(3,5-dichloroanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C19H12Cl2N4/c1-11-6-18(23-14-8-12(20)7-13(21)9-14)25-17-5-3-2-4-16(17)24-19(25)15(11)10-22/h2-9,23H,1H3

InChI Key

KOJSZEIGZRIYMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC(=CC(=C4)Cl)Cl)C#N

Origin of Product

United States

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